(Tolylazo)toluidinium chloride
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Overview
Description
(Tolylazo)toluidinium chloride is a chemical compound with the molecular formula C14H16ClN3. It is known for its unique structure, which includes an azo group (-N=N-) linking two aromatic rings. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tolylazo)toluidinium chloride typically involves the diazotization of p-toluidine followed by coupling with another aromatic amine. The reaction conditions often include acidic environments, such as hydrochloric acid, to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves precise control of temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Tolylazo)toluidinium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(Tolylazo)toluidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a dye in various analytical techniques.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of (Tolylazo)toluidinium chloride involves its interaction with molecular targets through its azo group. This interaction can lead to various biochemical effects, such as the inhibition of enzyme activity or the alteration of cellular processes. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Toluidine Blue: A similar compound used in staining techniques.
Methyl Orange: Another azo dye with applications in pH indicators.
Congo Red: Used in histology and as a pH indicator.
Uniqueness
(Tolylazo)toluidinium chloride is unique due to its specific structure and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
83860-29-1 |
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Molecular Formula |
C14H14ClN3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
bis[(4-methylphenyl)imino]azanium;chloride |
InChI |
InChI=1S/C14H14N3.ClH/c1-11-3-7-13(8-4-11)15-17-16-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
BSWFGKGKSAESLL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)N=[N+]=NC2=CC=C(C=C2)C.[Cl-] |
Origin of Product |
United States |
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